
Tris(tetramethylcyclopentadienyl)europium(III), 99.9%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tetramethylcyclopentadienyl)europium(III) is an organometallic compound with the chemical formula C27H39Eu. It is a coordination complex where europium is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(tetramethylcyclopentadienyl)europium(III) can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
EuCl3+3C9H13→Eu(C9H13)3+3HCl
where EuCl3 is europium trichloride and C9H13 is tetramethylcyclopentadiene .
Industrial Production Methods: Industrial production of tris(tetramethylcyclopentadienyl)europium(III) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as sublimation or recrystallization, is common to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(tetramethylcyclopentadienyl)europium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to form europium(II) complexes.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products:
Oxidation: Europium(IV) complexes.
Reduction: Europium(II) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(tetramethylcyclopentadienyl)europium(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is explored for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of tris(tetramethylcyclopentadienyl)europium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The europium center acts as a Lewis acid, activating substrates and promoting catalytic reactions. The tetramethylcyclopentadienyl ligands stabilize the europium center and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
Comparación Con Compuestos Similares
- Tris(cyclopentadienyl)lanthanum(III)
- Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- Tris(butylcyclopentadienyl)yttrium(III)
Comparison: Tris(tetramethylcyclopentadienyl)europium(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This compound exhibits distinct catalytic properties and is particularly effective in reactions requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C27H39Eu |
|---|---|
Peso molecular |
515.6 g/mol |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Clave InChI |
SEHXYMOUURJNBC-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


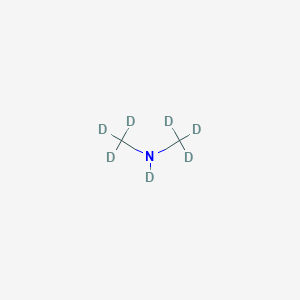


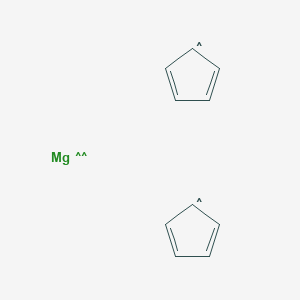

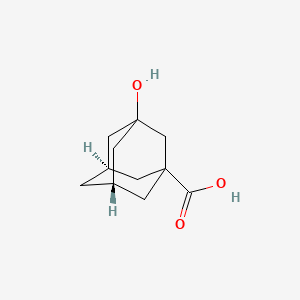

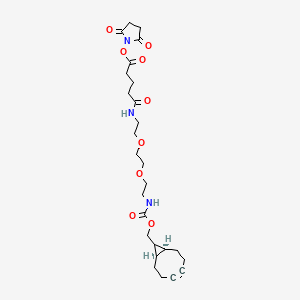
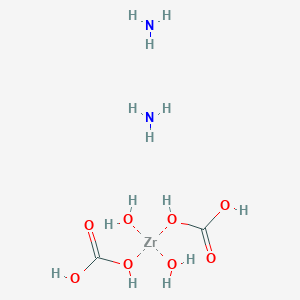
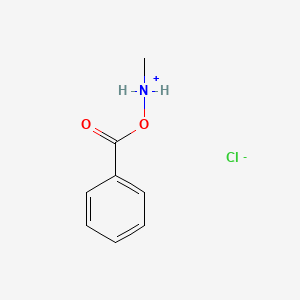

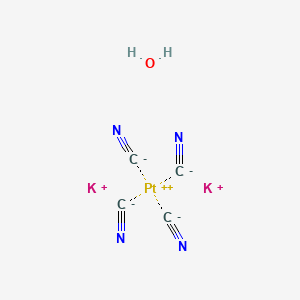
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)

